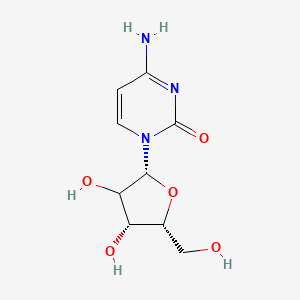

2'-Deoxycytidine (Standard)

Description

BenchChem offers high-quality 2'-Deoxycytidine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxycytidine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m1/s1 |

InChI Key |

UHDGCWIWMRVCDJ-JDNPWWSISA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2'-Deoxycytidine (B1670253): Structure, Properties, and Therapeutic Applications

Abstract

2'-Deoxycytidine (dCyd) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, a critical component of deoxyribonucleic acid (DNA).[1][2] Beyond its primary biological role in encoding genetic information, dCyd and its synthetic analogs are of significant interest in pharmacology and drug development, particularly in oncology. This document provides a comprehensive technical overview of the structure, chemical properties, metabolic pathways, and therapeutic applications of 2'-deoxycytidine. It includes detailed experimental protocols for its analysis and synthesis, quantitative data presented in tabular format, and graphical representations of key biological and experimental workflows to serve as a resource for researchers in the field.

Molecular Structure and Chemical Identity

2'-Deoxycytidine is composed of a cytosine base attached to a 2-deoxyribose sugar via a β-N₁-glycosidic bond.[1] The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleoside counterpart, cytidine, and is a defining feature of DNA building blocks.

-

IUPAC Name: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][3]

-

Molecular Weight: 227.22 g/mol [3]

-

CAS Number: 951-77-9[1]

-

Synonyms: dCyd, Cytosine deoxyriboside, Deoxyribose cytidine[3][4][5]

Physicochemical Properties

The physical and chemical characteristics of 2'-deoxycytidine are crucial for its handling, formulation, and biological activity.

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [6] |

| Melting Point | 209-211 °C | [6] |

| Solubility | Water: 50 mg/mL | |

| DMSO: 30 mg/mL | [4] | |

| DMF: 30 mg/mL | [4] | |

| PBS (pH 7.2): 10 mg/mL | [4] | |

| pKa | 14.03 ± 0.60 (Predicted) | [6] |

| LogP (Octanol/Water) | -1.77 to -1.8 | [3][7] |

| UV Maximum (λmax) | 272 nm | [4] |

Biological Role and Metabolism

As a precursor to DNA synthesis, 2'-deoxycytidine's metabolism is tightly regulated. It is a key substrate for salvage pathways that recycle nucleosides from DNA degradation.

Metabolic Pathway

In the cell, 2'-deoxycytidine is phosphorylated by specific kinases to become metabolically active. The primary enzyme in this process is deoxycytidine kinase (dCK), which converts dCyd to 2'-deoxycytidine monophosphate (dCMP).[1][4] Further phosphorylation steps yield 2'-deoxycytidine diphosphate (B83284) (dCDP) and finally 2'-deoxycytidine triphosphate (dCTP), which is directly incorporated into DNA by DNA polymerases during replication and repair.

Caption: Metabolic phosphorylation cascade of 2'-deoxycytidine.

Role in DNA Synthesis and Repair

2'-Deoxycytidine triphosphate (dCTP) is one of the four essential precursors for DNA synthesis. Its availability is a rate-limiting factor for DNA replication and is crucial for maintaining genomic integrity. Cells can synthesize deoxyribonucleotides de novo or through salvage pathways, where dCyd plays a central role. Analogs of 2'-deoxycytidine often exploit this pathway to exert their cytotoxic effects by disrupting DNA synthesis and repair processes.[8] For instance, the analog 5-Aza-2'-deoxycytidine, upon incorporation into DNA, traps DNA methyltransferases (DNMTs), creating DNA lesions that collapse replication forks and induce double-strand breaks, which require homologous recombination for repair.[9][10]

Applications in Drug Development and Research

2'-Deoxycytidine serves as a scaffold for numerous nucleoside analogs used in cancer therapy. These analogs function as antimetabolites, interfering with nucleic acid synthesis or function.

Anticancer Analogs

-

Decitabine (5-aza-2'-deoxycytidine): A hypomethylating agent used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][11] It incorporates into DNA and covalently traps DNA methyltransferases (DNMTs), leading to the depletion of these enzymes, subsequent DNA hypomethylation, and reactivation of tumor suppressor genes.[12][13]

-

Gemcitabine (2',2'-difluoro-2'-deoxycytidine): An effective chemotherapeutic for various solid tumors, including pancreatic, breast, and non-small cell lung cancer.[14] After conversion to its di- and triphosphate forms, it inhibits DNA synthesis through two main mechanisms: the diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides, while the triphosphate form is incorporated into DNA, leading to chain termination and apoptosis.[15]

-

Cytarabine (ara-C): An arabinose-containing analog used primarily in the treatment of hematologic malignancies. Its triphosphate form competitively inhibits DNA polymerase, halting DNA synthesis.[14]

Caption: Logical workflow of dCyd analog-induced cancer cell death.

Biomarker Applications

Derivatives of 2'-deoxycytidine, such as 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fodC), and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC), are intermediates in the DNA demethylation pathway.[1] Altered levels of these modified nucleosides in urine or plasma have been investigated as potential non-invasive biomarkers for the diagnosis and prognosis of certain cancers, including breast cancer.[1]

Experimental Protocols

Protocol: Analysis of 2'-Deoxycytidine by HPLC

This protocol describes a general method for the quantification of 2'-deoxycytidine and its modified forms from DNA digests.[16]

Objective: To separate and quantify nucleosides from an enzymatic digest of DNA.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[16]

-

Mobile Phase A: Deionized water

-

Mobile Phase B: 50 mM phosphate (B84403) buffer (pH 4.0)[16]

-

Mobile Phase C: Methanol[16]

-

2'-Deoxycytidine standard (for calibration curve)

-

Enzymatically digested DNA sample, filtered through a 0.22 µm filter.

Procedure:

-

System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min. Set the column temperature to 40 °C.[16]

-

Standard Curve Generation:

-

Prepare a series of standard solutions of 2'-deoxycytidine of known concentrations (e.g., 1 µM to 100 µM).

-

Inject a fixed volume (e.g., 10 µL) of each standard onto the column.

-

Run a gradient elution program to separate the nucleosides. A typical gradient might start with a low percentage of methanol (B129727) and gradually increase to elute more hydrophobic compounds.

-

Monitor the elution at 272 nm.

-

Record the retention time and peak area for 2'-deoxycytidine.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the same fixed volume of the filtered DNA digest sample.

-

Run the same HPLC gradient program as for the standards.

-

Identify the 2'-deoxycytidine peak based on its retention time matching the standard.

-

Quantify the amount of 2'-deoxycytidine in the sample by interpolating its peak area on the standard curve.

-

Protocol: Chemical Synthesis of N⁴-Benzoyl-5-fluoro-2'-deoxycytidine

This protocol is a representative procedure for synthesizing a protected analog of 2'-deoxycytidine, a key intermediate for oligonucleotide synthesis.[17]

Objective: To synthesize a protected building block of a 2'-deoxycytidine analog for use in automated oligonucleotide synthesis.

Materials:

-

1,2,4-triazole

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Anhydrous pyridine

-

Ammonia (B1221849)/Methanol solution

-

Benzoyl chloride

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Triazolation: React 5-fluoro-2'-deoxyuridine with a mixture of 1,2,4-triazole, triethylamine, and POCl₃ in anhydrous pyridine. This step converts the 4-oxo group into a more reactive triazolyl intermediate.

-

Amination: Treat the resulting intermediate with a saturated solution of ammonia in methanol. This displaces the triazole group with an amino group, yielding 5-fluoro-2'-deoxycytidine (B1672315).

-

N-Benzoylation (Protection):

-

Dissolve the 5-fluoro-2'-deoxycytidine in pyridine.

-

Cool the solution in an ice bath and slowly add benzoyl chloride.

-

Allow the reaction to proceed until complete (monitored by TLC). This step protects the exocyclic amine group.

-

-

Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by silica gel column chromatography to obtain the pure N⁴-benzoyl-5-fluoro-2'-deoxycytidine.

Conclusion

2'-Deoxycytidine is a molecule of dual significance. As a cornerstone of DNA, it is fundamental to life's genetic blueprint. As a therapeutic scaffold, its analogs have become indispensable tools in the fight against cancer. A thorough understanding of its chemical properties, metabolic fate, and mechanisms of action is essential for researchers and clinicians working to develop next-generation therapies that are more effective and selective. This guide provides a foundational resource to support these ongoing efforts in drug discovery and molecular biology.

References

- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]

- 3. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Deoxycytidine [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. 2'-deoxycytidine [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aza-2'-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination for repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. innospk.com [innospk.com]

- 12. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

The Discovery and Foundational History of 2'-Deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical deoxyribonucleosides that constitute the genetic code. Its discovery and characterization were integral to the groundbreaking advancements in molecular biology in the 20th century, paving the way for our current understanding of genetics, disease, and the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of 2'-deoxycytidine, detailing the key experiments, methodologies, and quantitative data that marked its journey from a constituent of "thymus nucleic acid" to a well-defined biochemical entity.

The Dawn of Discovery: Phoebus Levene and the Characterization of Nucleic Acid Components

The story of 2'-deoxycytidine is inextricably linked to the pioneering work of Russian-American biochemist Phoebus Levene. In the early 20th century, Levene dedicated himself to unraveling the chemical nature of nucleic acids. His meticulous work at the Rockefeller Institute for Medical Research led to the identification of the fundamental components of these vital macromolecules.

A pivotal moment in this journey was Levene's discovery of deoxyribose in 1929, which he distinguished from the ribose he had earlier identified in yeast nucleic acid.[1][2] This discovery was crucial as it established the existence of two distinct types of nucleic acids: ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). Levene, along with his colleagues, systematically broke down DNA from sources like the thymus gland into its constituent parts: a phosphate (B84403) group, the newly identified deoxyribose sugar, and nitrogenous bases, including cytosine.[3]

Through this work, Levene proposed the "polynucleotide" structure, where phosphate, sugar, and base are linked in a repeating unit, which he termed a "nucleotide".[3] While his later "tetranucleotide hypothesis," suggesting a simple repeating sequence of the four bases, was ultimately proven incorrect, his foundational work in identifying and characterizing the components of DNA, including the conceptual discovery of 2'-deoxycytidine as the cytosine-containing deoxyribonucleoside, was a monumental achievement.[2][4]

Early Methodologies for Isolation and Characterization

The initial isolation and characterization of 2'-deoxycytidine and other deoxyribonucleosides from biological sources were challenging endeavors that relied on harsh chemical and, later, more gentle enzymatic methods.

Experimental Protocol: Acid Hydrolysis of DNA for the Liberation of Bases

Early methods for breaking down DNA to study its base composition involved strong acid hydrolysis. This process cleaves the glycosidic bonds linking the deoxyribose sugar to the purine (B94841) and pyrimidine (B1678525) bases.

Methodology:

-

DNA Source: Calf thymus was a common source of DNA for these early experiments.

-

Acid Treatment: The purified DNA was treated with a strong acid, such as perchloric acid or formic acid.[5]

-

Heating: The mixture was heated to facilitate the hydrolysis of the N-glycosidic bonds.

-

Separation: The resulting mixture of free bases, deoxyribose, and phosphate was then subjected to separation techniques.

It is important to note that acid hydrolysis is a destructive method that can lead to the degradation of the deoxyribose sugar and some of the bases.

Experimental Protocol: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

The development of enzymatic methods provided a milder alternative for the controlled degradation of DNA, allowing for the isolation of intact deoxyribonucleosides.

Methodology:

-

Enzyme Source: Early studies utilized enzymes with nuclease activity. For example, Klein and Thannhauser investigated the enzymatic breakdown of polynucleotides.

-

Incubation: Purified DNA was incubated with a crude enzyme preparation or a purified nuclease (e.g., from intestinal mucosa or snake venom) under optimal pH and temperature conditions.

-

Phosphatase Treatment: Following the initial breakdown of DNA into oligonucleotides and mononucleotides by nucleases, a phosphatase enzyme was often added to remove the phosphate groups, yielding the free deoxyribonucleosides.

-

Separation: The resulting mixture of 2'-deoxyadenosine, 2'-deoxyguanosine, 2'-deoxythymidine, and 2'-deoxycytidine was then separated for individual analysis.

Quantitative Analysis: Erwin Chargaff and the Dawn of Molecular Biology

The next significant leap in the understanding of 2'-deoxycytidine came from the meticulous quantitative analyses performed by Erwin Chargaff in the late 1940s and early 1950s. Challenging Levene's tetranucleotide hypothesis, Chargaff set out to determine the precise base composition of DNA from various organisms.

Experimental Protocol: Paper Chromatography and UV Spectrophotometry for Base Quantification

Chargaff and his colleagues developed and applied the then-novel technique of paper chromatography to separate the purine and pyrimidine bases obtained from the acid hydrolysis of DNA.[6][7]

Methodology:

-

DNA Hydrolysis: DNA samples from various species were hydrolyzed using strong acid to liberate the constituent bases.

-

Paper Chromatography: The hydrolysate was spotted onto a strip of filter paper. The edge of the paper was then dipped into a solvent mixture. As the solvent moved up the paper by capillary action, it carried the bases with it at different rates depending on their chemical properties, leading to their separation into distinct spots.

-

Elution and Identification: The separated base spots were located, cut out from the paper, and the bases were eluted (dissolved) from the paper.

-

UV Spectrophotometry: The concentration of each eluted base, including cytosine (the base in 2'-deoxycytidine), was determined by measuring its absorbance of ultraviolet light at a specific wavelength using a UV spectrophotometer.[8]

Quantitative Data: Chargaff's Rules

Chargaff's quantitative data revolutionized the field of biology. His findings, now known as "Chargaff's Rules," revealed that in any given DNA sample:

-

The amount of adenine (B156593) (A) is approximately equal to the amount of thymine (B56734) (T).

-

The amount of guanine (B1146940) (G) is approximately equal to the amount of cytosine (C).[2][4][9][10]

This discovery was a critical piece of evidence that led James Watson and Francis Crick to deduce the double-helical structure of DNA, where adenine pairs with thymine and guanine pairs with cytosine.

| Organism | Source of DNA | % Adenine | % Guanine | % Cytosine | % Thymine | Reference |

| Ox | Thymus | 28.2 | 21.5 | 21.2 | 27.8 | Chargaff (1950) |

| Ox | Spleen | 27.9 | 22.7 | 20.8 | 27.3 | Chargaff (1950) |

| Human | Thymus | 30.9 | 19.9 | 19.8 | 29.4 | Chargaff (1950)[11] |

| Human | Sperm | 30.7 | 19.3 | 18.4 | 31.2 | Chargaff (1950) |

| Yeast | 31.3 | 18.7 | 17.1 | 32.9 | Chargaff (1950) |

Table 1: Base Composition of DNA from Various Sources as Determined by Chargaff's Group.[12]

The Metabolic Role of 2'-Deoxycytidine: The Salvage Pathway

2'-Deoxycytidine plays a crucial role in cellular metabolism, primarily through the nucleoside salvage pathway. This pathway allows cells to recycle preformed nucleosides from the breakdown of DNA and from the extracellular environment, providing a more energy-efficient alternative to de novo synthesis for the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[13][14][15][16]

The key enzyme in the salvage of 2'-deoxycytidine is deoxycytidine kinase (dCK) .[1][11][13][17][18] This enzyme catalyzes the phosphorylation of 2'-deoxycytidine to 2'-deoxycytidine monophosphate (dCMP).

Signaling Pathway: The Salvage of 2'-Deoxycytidine for DNA Synthesis

Caption: The salvage pathway of 2'-deoxycytidine.

This pathway is of significant interest in drug development, as many nucleoside analog drugs used in cancer and antiviral therapies are activated by deoxycytidine kinase.

Conclusion

The discovery and history of 2'-deoxycytidine are a testament to the foundational work of early biochemists who laid the groundwork for the era of molecular biology. From Phoebus Levene's initial characterization of the components of DNA to Erwin Chargaff's precise quantitative analyses, the journey to understanding this fundamental nucleoside was marked by meticulous experimentation and groundbreaking discoveries. The development of experimental techniques such as enzymatic hydrolysis and paper chromatography were crucial in isolating and quantifying 2'-deoxycytidine, ultimately contributing to the elucidation of the structure of DNA. Today, our understanding of the metabolic pathways involving 2'-deoxycytidine continues to inform the development of novel therapeutics, highlighting the enduring legacy of this foundational research.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. Chargaff's rules - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. researchgate.net [researchgate.net]

- 6. The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The separation and quantitative estimation of purines and pyrimidines in minute amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. microbenotes.com [microbenotes.com]

- 10. m.youtube.com [m.youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. allen.in [allen.in]

- 13. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 14. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 16. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]

- 17. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 18. Activation of deoxycytidine kinase by inhibition of DNA synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Salvage Pathway of 2'-Deoxycytidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the salvage pathway for 2'-deoxycytidine (B1670253), a critical route for the synthesis of pyrimidine (B1678525) nucleotides. This pathway plays a pivotal role in DNA replication and repair, and its enzymes are significant targets for the development of antiviral and anticancer therapies. This document details the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols required for their study, presented in a format tailored for researchers and drug development professionals.

Introduction to the 2'-Deoxycytidine Salvage Pathway

Nucleotides, the building blocks of DNA and RNA, are synthesized through two primary routes: the de novo pathway and the salvage pathway. While the de novo pathway builds nucleotides from simple precursors, the salvage pathway recycles pre-existing nucleosides and nucleobases. The salvage pathway for 2'-deoxycytidine is particularly crucial in certain tissues and in rapidly proliferating cells, such as cancer cells, making it an attractive target for therapeutic intervention.

The core of this pathway involves the sequential phosphorylation of 2'-deoxycytidine (dC) to its mono-, di-, and triphosphate forms (dCMP, dCDP, and dCTP respectively), with an alternative deamination step that can channel dC into the deoxyuridine metabolic route. Understanding the intricate details of this pathway is essential for the rational design of nucleoside analog drugs and for elucidating mechanisms of drug resistance.

Core Signaling Pathway

The salvage pathway of 2'-deoxycytidine is a multi-step enzymatic cascade. The initial and often rate-limiting step is the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP) by deoxycytidine kinase (dCK).[1] Subsequently, dCMP is further phosphorylated to dCDP and then to dCTP. An alternative fate for deoxycytidine is its deamination to deoxyuridine by cytidine (B196190) deaminase (CDA), which then enters a different metabolic cascade. The final product, dCTP, not only serves as a precursor for DNA synthesis but also acts as a feedback inhibitor of dCK, tightly regulating the pathway.

References

2'-Deoxycytidine: A Core Component of DNA and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Composed of a cytosine base attached to a deoxyribose sugar, its primary role is to form a Watson-Crick base pair with 2'-deoxyguanosine (B1662781) within the DNA double helix, contributing to the stability and genetic information storage of the genome. Beyond its structural role, 2'-deoxycytidine and its metabolic pathways are of significant interest to researchers in molecular biology, genetics, and pharmacology. The enzymes that metabolize deoxycytidine are crucial for DNA synthesis and repair, and they also serve as the activation machinery for a major class of antiviral and anticancer nucleoside analog drugs.[3][4][5][6] This guide provides a technical overview of 2'-deoxycytidine, its properties, metabolic fate, and its pivotal role in the mechanism of action of therapeutic analogs.

Physicochemical Properties of 2'-Deoxycytidine

A comprehensive understanding of the physicochemical properties of 2'-deoxycytidine is essential for its application in research and drug formulation. It typically appears as a white crystalline powder and is soluble in water.[1][7][8]

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [2] |

| Molecular Formula | C₉H₁₃N₃O₄ | [2][8][9] |

| Molecular Weight | 227.22 g/mol | [1][9] |

| CAS Number | 951-77-9 | [2][8][9] |

| Melting Point | 192-211 °C | [1][7][8] |

| Water Solubility | 50 mg/mL | [9] |

| Appearance | White crystalline powder | [1][8] |

| SMILES | NC1=NC(=O)N(C=C1)[C@H]2C--INVALID-LINK----INVALID-LINK--O2 | [2][9] |

| InChI Key | CKTSBUTUHBMZGZ-SHYZEUOFSA-N | [2][9] |

Biological Role and Metabolic Pathways

The primary biological function of 2'-deoxycytidine is to serve as a precursor for the synthesis of DNA. Cells utilize the nucleoside salvage pathway to recycle preformed nucleosides, which is particularly important in tissues that cannot perform de novo synthesis.[10] This pathway is more energy-efficient than de novo synthesis.[11]

In the salvage pathway, 2'-deoxycytidine is sequentially phosphorylated to become an active building block for DNA polymerase.

-

First Phosphorylation: The initial and rate-limiting step is catalyzed by Deoxycytidine Kinase (dCK) , which phosphorylates the 5' hydroxyl group of deoxycytidine using ATP to form deoxycytidine monophosphate (dCMP).[2][5] dCK can also phosphorylate other deoxyribonucleosides like deoxyadenosine (B7792050) and deoxyguanosine.[5]

-

Second Phosphorylation: dCMP is then phosphorylated by UMP/CMP kinase to form deoxycytidine diphosphate (B83284) (dCDP).

-

Third Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the formation of deoxycytidine triphosphate (dCTP), the immediate precursor for DNA synthesis.

Alternatively, 2'-deoxycytidine can be deaminated by cytidine (B196190) deaminase, converting it to deoxyuridine, which then enters the thymidine (B127349) synthesis pathway.[10][12]

Role of Deoxycytidine Analogs in Drug Development

The metabolic pathway of deoxycytidine is a key target in cancer and viral chemotherapy. Nucleoside analogs that mimic 2'-deoxycytidine can enter the salvage pathway, where they are phosphorylated by dCK into their active forms.[4][6] A prominent example is 5-aza-2'-deoxycytidine (Decitabine), a DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndrome.[13][14]

The mechanism of action involves several steps:

-

Incorporation into DNA: 5-azadC is phosphorylated to 5-aza-dCTP and incorporated into newly synthesized DNA during replication.[15]

-

DNMT Trapping: When DNMT enzymes attempt to methylate the cytosine analog, the chemical structure of the azacytosine ring leads to the formation of an irreversible covalent bond between the enzyme and the DNA.[13][15]

-

DNA Damage: This "trapping" of DNMTs on the DNA creates DNA-protein crosslinks, which are bulky lesions that stall replication forks.[13] The collapse of these forks leads to the formation of DNA double-strand breaks (DSBs).[13][14][16]

-

Cellular Response: The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway. Key proteins like ATM and ATR are activated, leading to the phosphorylation of histone H2AX (forming γ-H2AX foci at the damage sites) and the activation of checkpoint kinases like CHK1.[13][14][16] This response ultimately triggers a G2/M cell cycle arrest and can lead to apoptosis.[13][14]

Comparison of 2'-Deoxycytidine and Key Analogs

| Compound | Molecular Formula | Molecular Weight | Key Feature / Mechanism |

| 2'-Deoxycytidine | C₉H₁₃N₃O₄ | 227.22 g/mol | Natural DNA building block. |

| 5-Aza-2'-deoxycytidine | C₈H₁₂N₄O₄ | 228.2 g/mol | Nitrogen at position 5 of the cytosine ring; traps DNMTs, causing DNA damage.[17] |

| 2'-Deoxy-2'-fluorocytidine | C₉H₁₂FN₃O₄ | 245.21 g/mol | Fluorine atom at the 2' position of the deoxyribose sugar; inhibits DNA polymerase.[18] |

Experimental Protocols

Detailed methodologies are critical for the study of 2'-deoxycytidine and its analogs. Below are protocols for key experimental procedures in this field.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)

This protocol outlines the standard automated cycle for synthesizing a custom DNA oligonucleotide, which involves the addition of 2'-deoxycytidine phosphoramidite (B1245037) monomers.[19][20][21]

Materials:

-

DNA synthesizer

-

Controlled-pore glass (CPG) solid support with the first nucleoside attached

-

Nucleoside phosphoramidites (dC, dG, dA, dT) dissolved in anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, ETT)

-

Oxidizing solution (Iodine in THF/pyridine/water)

-

Capping solutions (Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage/Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Methodology: The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition.

-

Step 1: Detritylation (Deblocking)

-

The cycle begins by removing the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.

-

Flush the column with the deblocking solution for approximately 2-3 minutes. This exposes the 5'-hydroxyl group for the next reaction.

-

Wash the support with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

-

-

Step 2: Coupling

-

Deliver the next nucleoside phosphoramidite (e.g., dC-phosphoramidite) and the activator solution simultaneously to the column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.

-

The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is rapid, typically taking 30-60 seconds.

-

-

Step 3: Capping

-

To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked.

-

Flush the column with Capping A (acetic anhydride) and Capping B (N-methylimidazole) solutions. This acetylates the free hydroxyl groups.

-

-

Step 4: Oxidation

-

The unstable phosphite triester linkage is converted to a stable pentavalent phosphate (B84403) triester.

-

Flush the column with the oxidizing solution for approximately 1 minute. This completes one cycle of nucleotide addition.[19]

-

-

Final Cleavage and Deprotection

-

After the final cycle, the completed oligonucleotide is cleaved from the CPG support.

-

Incubate the support with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the nucleobases.

-

Purify the resulting oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis.

-

Protocol 2: Analysis of DNA Double-Strand Breaks via γ-H2AX Immunofluorescence

This protocol is used to visualize and quantify DNA damage (specifically DSBs) in cells treated with agents like 5-aza-2'-deoxycytidine.[13][16][22]

Materials:

-

Cultured cells grown on glass coverslips

-

5-aza-2'-deoxycytidine solution

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2-0.3% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γ-H2AX)

-

Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment:

-

Seed cells onto glass coverslips in a petri dish and allow them to attach overnight.

-

Treat the cells with the desired concentration of 5-aza-2'-deoxycytidine (e.g., 1-5 µM) for a specified duration (e.g., 24-48 hours). Include an untreated control.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Add 4% PFA to the coverslips and incubate for 15 minutes at room temperature to fix the cells.[23]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Immunostaining:

-

Dilute the primary anti-γ-H2AX antibody in Blocking Buffer (typically 1:200 to 1:800 dilution).

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[24]

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (typically 1:500).

-

Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, protected from light.

-

-

Mounting and Visualization:

-

Add a drop of mounting medium containing DAPI onto a glass microscope slide.

-

Carefully place the coverslip (cell-side down) onto the mounting medium.

-

Seal the edges with clear nail polish and allow to dry.

-

Visualize the slides using a fluorescence microscope. DAPI will stain the nucleus blue, and γ-H2AX foci will appear as distinct puncta (e.g., green or red, depending on the fluorophore).

-

Quantify the number of foci per nucleus using image analysis software like ImageJ/Fiji.[24][26]

-

Protocol 3: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.[27][28] The alkaline version detects both single and double-strand breaks.

Materials:

-

Treated cell suspension (~1 x 10⁵ cells/mL)

-

Comet slides (or pre-coated microscope slides)

-

Low Melting Point (LMP) Agarose (B213101) (0.5-1% in PBS)

-

Lysis Solution (high salt, EDTA, Triton X-100, pH 10)

-

Alkaline Unwinding & Electrophoresis Buffer (NaOH, EDTA, pH > 13)

-

Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green I or Propidium Iodide)

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope

Methodology:

-

Cell Encapsulation:

-

Melt the LMP agarose and cool to 37°C.

-

Mix a small volume of cell suspension (e.g., 10 µL) with LMP agarose (e.g., 100 µL).

-

Quickly pipette the mixture onto a comet slide and spread evenly. Allow to solidify at 4°C for 10-30 minutes.

-

-

Lysis:

-

Immerse the slides in cold Lysis Solution.

-

Incubate for at least 1-2 hours (or overnight) at 4°C, protected from light.[29] This step removes cell membranes and proteins, leaving behind DNA "nucleoids."

-

-

DNA Unwinding:

-

Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

-

Fill the tank with cold Alkaline Unwinding & Electrophoresis Buffer, ensuring the slides are covered.

-

Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.[30]

-

-

Electrophoresis:

-

Neutralization and Staining:

-

Carefully remove the slides and wash them gently 2-3 times with Neutralization Buffer for 5 minutes each.

-

Drain the slides and stain with a fluorescent DNA dye for 15-20 minutes in the dark.

-

Rinse briefly in water and allow the slides to dry.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

The "comet head" consists of intact DNA, while the "tail" contains fragmented DNA.[27] The intensity and length of the tail are proportional to the amount of DNA damage.

-

Use specialized software to quantify parameters like % DNA in the tail, tail length, and tail moment.

-

References

- 1. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kulturkaufhaus.de [kulturkaufhaus.de]

- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 2'-Deoxycytidine [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2′-Deoxycytidine =99 HPLC 951-77-9 [sigmaaldrich.com]

- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]

- 13. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 20. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 23. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. crpr-su.se [crpr-su.se]

- 27. rndsystems.com [rndsystems.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]

- 30. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

The Cornerstone of DNA Synthesis and Beyond: An In-depth Guide to the Significance of 2'-Deoxycytidine in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine (B1670253) (dCyd) is a fundamental pyrimidine (B1678525) nucleoside, serving as an essential building block for the synthesis of deoxyribonucleic acid (DNA). Its metabolic pathways, encompassing both de novo synthesis and salvage routes, are meticulously regulated to ensure the fidelity of genetic information. Beyond its canonical role in DNA replication and repair, the metabolism of 2'-deoxycytidine and its analogs holds profound implications for cellular homeostasis, disease pathogenesis, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the multifaceted significance of 2'-deoxycytidine in cellular metabolism, with a focus on its biochemical pathways, regulatory mechanisms, and therapeutic relevance.

Introduction

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[1] Its primary role within the cell is to serve as a precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates (dNTPs) required for DNA polymerase-mediated DNA synthesis.[2] The cellular pools of dNTPs are tightly controlled to maintain genomic integrity, as imbalances can lead to increased mutation rates and genomic instability.[3] The metabolism of 2'-deoxycytidine is therefore a critical process for normal cell function and is often dysregulated in disease states such as cancer. Furthermore, the enzymes involved in 2'-deoxycytidine metabolism are key targets for a variety of antiviral and anticancer drugs.[4][5] This guide will delve into the core aspects of 2'-deoxycytidine metabolism, from its fundamental biochemistry to its clinical applications.

Metabolic Pathways of 2'-Deoxycytidine

The cellular pool of 2'-deoxycytidine and its phosphorylated derivatives is maintained through two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis

In the de novo pathway, pyrimidine rings are synthesized from simpler precursor molecules. The final steps relevant to dCTP synthesis involve the reduction of cytidine (B196190) diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP) by ribonucleotide reductase (RR). dCDP is then phosphorylated to dCTP. This pathway is tightly linked to the cell cycle, with the activity of key enzymes peaking during the S phase to meet the demands of DNA replication.[6]

Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases, including 2'-deoxycytidine, derived from the breakdown of DNA or from extracellular sources.[7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key enzyme in the salvage of 2'-deoxycytidine is deoxycytidine kinase (dCK) , which catalyzes the phosphorylation of 2'-deoxycytidine to deoxycytidine monophosphate (dCMP).[4][8] dCMP is subsequently phosphorylated to deoxycytidine diphosphate (dCDP) and then to dCTP.

Diagram: Metabolic Pathways of 2'-Deoxycytidine

Caption: Overview of the salvage and de novo pathways for 2'-deoxycytidine metabolism.

Quantitative Aspects of 2'-Deoxycytidine Metabolism

The efficiency and regulation of 2'-deoxycytidine metabolism are governed by the kinetic properties of the involved enzymes and the cellular concentrations of its metabolites.

| Parameter | Enzyme | Substrate | Value | Cell Type/Organism | Reference |

| Km | Deoxycytidine Kinase (dCK) | 2'-Deoxycytidine | 1.4 µM | Chinese hamster ovary cells | [9] |

| Km | Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | 3.6 µM | Chinese hamster ovary cells | [9] |

| Km | Deoxycytidine Kinase (dCK) | Cytarabine (ara-C) | 8.8 µM | Chinese hamster ovary cells | [9] |

| Cellular Concentration | dCTP | - | 10-fold higher in cycling vs. confluent cells | Human fibroblasts | [2] |

| Metabolite Half-life | dFdCTP | - | t1/2α = 3.9 h, t1/2β > 16 h | Chinese hamster ovary cells | [9] |

| Metabolite Half-life | ara-CTP | - | t1/2 = 0.7 h | Chinese hamster ovary cells | [9] |

Table 1: Key Quantitative Data in 2'-Deoxycytidine Metabolism. This table summarizes important kinetic and concentration data related to 2'-deoxycytidine and its analogs.

Therapeutic Relevance of 2'-Deoxycytidine Analogs

The central role of 2'-deoxycytidine in DNA synthesis has made its metabolic pathways a prime target for the development of anticancer and antiviral drugs. These analogs, once inside the cell, are typically phosphorylated by dCK to their active forms, which can then inhibit key enzymes or be incorporated into DNA, leading to chain termination and apoptosis.[10]

Gemcitabine (dFdC)

Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent.[9] After phosphorylation to its di- and triphosphate forms, it inhibits ribonucleotide reductase and is incorporated into DNA, ultimately leading to cell death.[11][12] The prolonged intracellular half-life of its triphosphate metabolite contributes to its potent cytotoxicity.[9]

Decitabine (5-aza-2'-deoxycytidine)

Decitabine is a hypomethylating agent used in the treatment of myelodysplastic syndromes.[1][13] After incorporation into DNA, it covalently traps DNA methyltransferases, leading to the reactivation of tumor suppressor genes that were silenced by hypermethylation.[10][14]

Cytarabine (ara-C)

Cytarabine is another important deoxycytidine analog used in the treatment of acute myeloid leukemia. Its triphosphate form is a potent inhibitor of DNA polymerase.[9]

Diagram: Mechanism of Action of 2'-Deoxycytidine Analogs

Caption: General mechanism of action for therapeutic 2'-deoxycytidine analogs.

Experimental Protocols

The study of 2'-deoxycytidine metabolism relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key assays.

Measurement of Intracellular dNTP Pools

Accurate quantification of dNTP pools is crucial for understanding the effects of drugs that target DNA synthesis. A common method is the DNA polymerase-based assay.[2][15]

Protocol: DNA Polymerase-Based dNTP Quantification

-

Cell Lysis and dNTP Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a cold extraction solution (e.g., 60% methanol).

-

Incubate on ice to precipitate proteins.

-

Centrifuge to pellet cell debris and collect the supernatant containing dNTPs.[16]

-

-

Reaction Mixture Preparation:

-

Polymerase Reaction:

-

Add the cell extract containing the unlabeled dNTP to be quantified. The amount of this dNTP will be the limiting factor for the polymerase reaction.[16]

-

Incubate the reaction to allow for DNA synthesis.

-

-

Separation and Detection:

-

Quantification:

-

Create a standard curve by performing the assay with known concentrations of the target dNTP.

-

Determine the concentration of the dNTP in the sample by comparing its radioactivity to the standard curve.[16]

-

Diagram: Workflow for dNTP Quantification

Caption: A generalized experimental workflow for the quantification of dNTP pools.

Deoxycytidine Kinase (dCK) Activity Assay

Measuring dCK activity is essential for evaluating the activation of 2'-deoxycytidine analogs and for studying drug resistance mechanisms.

Protocol: Radiolabel-Based dCK Activity Assay

-

Cell Lysate Preparation:

-

Harvest cells and prepare a cell lysate that preserves enzymatic activity.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing the cell lysate, ATP, and a radiolabeled dCK substrate, such as [3H]-deoxycytidine or a labeled analog like [3H]-FAC.[17]

-

Incubate the reaction at 37°C for a defined period to allow for phosphorylation.

-

-

Separation of Phosphorylated Product:

-

Spot the reaction mixture onto DE81 filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove the unphosphorylated radiolabeled substrate. The negatively charged phosphorylated product will bind to the positively charged DEAE-cellulose paper.

-

-

Quantification:

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

The amount of radioactivity is directly proportional to the dCK activity in the lysate.

-

Alternative Non-Radioactive Luminescence-Based Assay:

An alternative method measures ATP consumption during the kinase reaction. The remaining ATP is quantified using a luciferase-based assay, where the luminescence signal is inversely proportional to the dCK activity.[4]

Conclusion

2'-Deoxycytidine is a molecule of central importance in cellular metabolism. Its roles extend from being a fundamental component of DNA to a key player in the action of major classes of chemotherapeutic agents. A thorough understanding of its metabolic pathways, the enzymes that regulate them, and the consequences of their dysregulation is critical for researchers in basic science and for professionals in drug development. The methodologies outlined in this guide provide a framework for the continued investigation of this vital nucleoside and its impact on human health and disease. As our knowledge of the intricate network of cellular metabolism continues to expand, so too will our ability to leverage this understanding for the development of more effective and targeted therapies.

References

- 1. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 2. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for Deoxycytidine (HMDB0000014) [hmdb.ca]

- 9. Comparison of the cellular pharmacokinetics and toxicity of 2',2'-difluorodeoxycytidine and 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular elimination of 2',2'-difluorodeoxycytidine 5'-triphosphate: a mechanism of self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents [mdpi.com]

- 14. Potential of 5-aza-2'-deoxycytidine (Decitabine) a potent inhibitor of DNA methylation for therapy of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pnas.org [pnas.org]

The Central Role of 2'-Deoxycytidine in the Epigenetic Landscape of DNA Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation, a pivotal epigenetic modification, is fundamental to the regulation of gene expression, cellular differentiation, and the maintenance of genome stability. At the heart of this intricate process lies 2'-deoxycytidine (B1670253), the direct precursor to 5-methylcytosine (B146107) (5mC), the most well-characterized epigenetic mark in mammals. This technical guide provides a comprehensive exploration of the involvement of 2'-deoxycytidine in the dynamic processes of DNA methylation and demethylation. It delves into the enzymatic machinery, including DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes, and elucidates the pathways that govern the establishment, maintenance, and removal of this critical chemical tag on DNA. Furthermore, this guide presents detailed experimental protocols for the analysis of DNA methylation and summarizes key quantitative data, offering a valuable resource for professionals in biomedical research and therapeutic development.

Introduction: 2'-Deoxycytidine as the Cornerstone of DNA Methylation

2'-deoxycytidine is one of the four deoxyribonucleosides that constitute the building blocks of deoxyribonucleic acid (DNA). Its chemical structure, featuring a pyrimidine (B1678525) base (cytosine) linked to a deoxyribose sugar, allows for its incorporation into the DNA polymer. Beyond its structural role, the cytosine base is the primary target for DNA methylation in mammals, a process that profoundly influences the functional state of the genome without altering the underlying DNA sequence.

The addition of a methyl group to the fifth carbon of the cytosine ring, forming 5-methylcytosine (5mC), is a key event in epigenetic regulation.[1] This modification is predominantly found in the context of CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide in the linear sequence.[2] The methylation status of these CpG sites, particularly within promoter regions and CpG islands, is critical for controlling gene transcription.[3]

The Enzymatic Machinery of DNA Methylation

The process of DNA methylation is orchestrated by a family of enzymes known as DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the C5 position of cytosine.[4][5]

DNA Methyltransferases (DNMTs)

There are three main active DNMTs in mammals: DNMT1, DNMT3A, and DNMT3B.

-

DNMT1: This enzyme is primarily responsible for maintaining existing methylation patterns during DNA replication. It recognizes hemimethylated DNA (where only the parent strand is methylated) and methylates the newly synthesized daughter strand, ensuring the faithful inheritance of methylation patterns through cell division.[6]

-

DNMT3A and DNMT3B: These enzymes are responsible for de novo methylation, establishing new methylation patterns during embryonic development and cellular differentiation.[6]

The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, flipping the base out of the DNA helix and into the enzyme's active site. This is followed by the transfer of the methyl group from SAM to the C5 position.[7]

The Dynamic Counterpart: DNA Demethylation

Once considered a stable and largely permanent modification, DNA methylation is now understood to be a dynamic and reversible process. The removal of methyl groups from cytosine, or DNA demethylation, is crucial for processes such as embryonic reprogramming and the activation of specific genes.[8] Demethylation can occur through passive or active mechanisms.

-

Passive Demethylation: This occurs when DNMT1 is inhibited or absent during DNA replication, leading to a progressive loss of methylation over successive cell divisions as the methylation marks on the parent strands are diluted out.[9]

-

Active Demethylation: This involves the enzymatic removal of the methyl group, independent of DNA replication. This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes.[10]

The Role of TET Enzymes

The TET family of dioxygenases (TET1, TET2, and TET3) plays a central role in active DNA demethylation.[11] These enzymes iteratively oxidize 5mC into a series of intermediates:

-

5-hydroxymethylcytosine (5hmC): The first product of 5mC oxidation. 5hmC is not only an intermediate in demethylation but is also recognized as a stable epigenetic mark in its own right, particularly abundant in neuronal cells.[12][13]

-

5-formylcytosine (5fC): Further oxidation of 5hmC yields 5fC.[14]

-

5-carboxylcytosine (5caC): The final oxidation product is 5caC.[14]

Base Excision Repair (BER) Pathway

The oxidized derivatives of 5mC, namely 5fC and 5caC, are not recognized by the standard DNA replication machinery and are subsequently removed from the DNA by the Base Excision Repair (BER) pathway.[15] The key enzyme in this process is Thymine DNA Glycosylase (TDG), which recognizes and excises 5fC and 5caC, creating an abasic site.[15] This site is then repaired by other components of the BER pathway, ultimately leading to the insertion of an unmodified cytosine, thus completing the demethylation process.[15][16]

Signaling Pathways and Experimental Workflows

The intricate processes of DNA methylation and demethylation can be visualized as signaling pathways and experimental workflows.

DNA Methylation and Demethylation Pathways

Caption: The core pathways of DNA methylation and active demethylation.

Experimental Workflow for Whole-Genome Bisulfite Sequencing (WGBS)

Caption: A typical workflow for Whole-Genome Bisulfite Sequencing (WGBS).

Quantitative Analysis of 5-Methylcytosine and 5-Hydroxymethylcytosine

The levels of 5mC and its oxidized derivatives vary significantly across different tissues and cell types, reflecting their distinct roles in cellular identity and function. Quantitative analysis is crucial for understanding the epigenetic landscape in both normal physiology and disease states.

Table 1: Global DNA Methylation and Hydroxymethylation Levels in Human Tissues

| Tissue/Cell Type | % 5-mC of total Cytosine | % 5-hmC of total Cytosine | Reference(s) |

| Brain (Cerebral Cortex) | ~4.0% | 0.40 - 0.67% | [9][17] |

| Liver | ~4.2% | 0.46% | [17] |

| Kidney | Not Reported | 0.38% | [17] |

| Colorectal (Normal) | Not Reported | 0.46 - 0.57% | [17] |

| Lung | ~3.8% | 0.14 - 0.18% | [17] |

| Heart | Not Reported | 0.05% | [17] |

| Breast | Not Reported | 0.05% | [17] |

| Placenta | Not Reported | 0.06% | [17] |

| Embryonic Stem Cells (H1) | High | High | [18] |

| Melanoma Cell Lines | 21 - 37% (median) | Not Reported | [5] |

| Normal Melanocytes | Lower than Melanoma | Not Reported | [5] |

Table 2: Comparison of Global DNA Methylation in Normal vs. Cancer Tissues

| Cancer Type | Change in Global 5mC in Tumor | Change in Global 5hmC in Tumor | Reference(s) |

| Colorectal Cancer | Hypomethylation | Significantly Reduced (0.02 - 0.06%) | [17][19] |

| Breast Cancer | Hypomethylation | Not Reported | [19] |

| Lung Cancer | Hypomethylation | Not Reported | [19] |

| Liver Cancer | Hypomethylation | Not Reported | [19] |

| Prostate Cancer | Hypomethylation | Not Reported | [19] |

| Stomach Cancer | Hypomethylation | Not Reported | [19] |

| Bladder Cancer | Hypomethylation | Not Reported | [19] |

| Head and Neck Cancer | Hypomethylation | Not Reported | [19] |

Experimental Protocols for DNA Methylation Analysis

Accurate and reliable methods are essential for studying DNA methylation. The following sections provide detailed protocols for key experimental techniques.

DNA Extraction for Methylation Analysis

High-quality, high-molecular-weight genomic DNA is a prerequisite for most DNA methylation analysis methods.

Protocol: Genomic DNA Extraction from Cells or Tissues

-

Sample Collection and Lysis:

-

For cultured cells, pellet cells by centrifugation and wash with PBS.

-

For tissues, homogenize the tissue in a suitable lysis buffer.

-

Lyse cells/tissues in a buffer containing a detergent (e.g., SDS) and Proteinase K to digest proteins. Incubate at 50-60°C.

-

-

RNase Treatment: Add RNase A to the lysate and incubate to degrade RNA.

-

DNA Purification:

-

Phenol-Chloroform Extraction (Traditional Method): Perform sequential extractions with phenol:chloroform (B151607):isoamyl alcohol and then chloroform to remove proteins and lipids. Precipitate DNA with isopropanol (B130326) or ethanol, wash with 70% ethanol, and resuspend in a suitable buffer (e.g., TE buffer).

-

Column-Based Kits (Modern Method): Utilize commercially available kits that employ silica-based columns to bind DNA, followed by washing steps to remove contaminants and elution of pure DNA.[8][20]

-

-

Quality and Quantity Assessment:

-

Determine DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

-

Assess DNA integrity by running an aliquot on an agarose (B213101) gel. High molecular weight DNA should appear as a sharp band.[21]

-

Bisulfite Conversion

Bisulfite treatment of DNA is the gold standard for single-base resolution methylation analysis. It converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22]

Protocol: Sodium Bisulfite Conversion of DNA [4][10][23]

-

DNA Denaturation: Denature 200 ng to 2 µg of genomic DNA by incubating with NaOH at 37-98°C.

-

Bisulfite Reaction: Add a freshly prepared solution of sodium bisulfite and hydroquinone (B1673460) to the denatured DNA. Incubate at 50-70°C for 1-16 hours in the dark. This step sulfonates and then deaminates unmethylated cytosines to uracil.

-

DNA Desalting: Remove the bisulfite solution using a column-based purification method (e.g., Zymo-Spin IC Column).

-

Desulfonation: Add a desulfonation buffer (containing NaOH) and incubate at room temperature to remove the sulfonate group from the uracil.

-

Final Purification: Wash the column with a wash buffer and elute the bisulfite-converted DNA in an elution buffer or water. The converted DNA is now ready for downstream applications like PCR and sequencing.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS provides a comprehensive, single-base resolution map of DNA methylation across the entire genome.[12][15][24]

Protocol: WGBS Library Preparation

-

Genomic DNA Fragmentation: Fragment high-quality genomic DNA to a desired size range (e.g., 200-400 bp) using sonication or enzymatic digestion.

-

End Repair and A-Tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine (B156593) nucleotide to the 3' ends.

-

Methylated Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.

-

Bisulfite Conversion: Perform bisulfite conversion on the adapter-ligated DNA as described in section 6.2.

-

PCR Amplification: Amplify the bisulfite-converted, adapter-ligated DNA using primers that are complementary to the adapters. This step enriches for library fragments and adds the necessary sequences for clustering on the sequencing flow cell.

-

Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-seq is an enrichment-based method used to identify methylated regions of the genome.[1][14][25]

Protocol: MeDIP-Seq

-

Genomic DNA Fragmentation: Shear genomic DNA to a size range of 100-500 bp.

-

DNA Denaturation: Denature the fragmented DNA by heating to 95°C.

-

Immunoprecipitation: Incubate the denatured DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).

-

Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing: Wash the beads several times to remove non-specifically bound DNA.

-

Elution and DNA Purification: Elute the methylated DNA from the antibody-bead complexes and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched methylated DNA and perform high-throughput sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Global Methylation Quantification

LC-MS is a highly accurate and sensitive method for quantifying the absolute levels of 5mC and its derivatives in a DNA sample.[26]

Protocol: LC-MS/MS for 5mC and 5hmC Quantification

-

DNA Digestion: Digest genomic DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Chromatographic Separation: Inject the digested nucleoside mixture into a liquid chromatography system. A C18 reverse-phase column is typically used to separate the different nucleosides (dC, 5mdC, 5hmdC, etc.) based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer.

-

Quantification: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each nucleoside. The abundance of each nucleoside is determined by the area under its corresponding chromatographic peak. The percentage of 5mC or 5hmC is calculated relative to the total amount of cytosine.

2'-Deoxycytidine Analogs in Drug Development

The critical role of DNA methylation in cancer has led to the development of drugs that target this process. Several 2'-deoxycytidine analogs have been developed as DNMT inhibitors.[7] These drugs, such as 5-azacytidine (B1684299) and decitabine, are incorporated into DNA during replication. They then form a covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[2] This results in a global reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[18]

Conclusion

2'-deoxycytidine is not merely a structural component of DNA but a central player in the epigenetic regulation of the genome. Its conversion to 5-methylcytosine and the subsequent dynamic interplay of methylation and demethylation processes, orchestrated by a host of enzymes, are fundamental to cellular function and identity. The ability to accurately measure and map these modifications using the detailed protocols provided in this guide is essential for advancing our understanding of development, disease, and for the development of novel therapeutic strategies targeting the epigenome. As research in this field continues to evolve, a deep understanding of the role of 2'-deoxycytidine and its modifications will remain paramount for researchers, scientists, and drug development professionals.

References

- 1. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]

- 2. Quantitative methylation profiling in tumor and matched morphologically normal tissues from breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 5. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]

- 11. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

- 12. researchgate.net [researchgate.net]

- 13. commonfund.nih.gov [commonfund.nih.gov]

- 14. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]

- 15. MeDIP-Seq Service, MeDIP-based Service - CD BioSciences [epigenhub.com]

- 16. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA methylation topology differentiates between normal and malignant in cell models, resected human tissues, and exfoliated sputum cells of lung epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. activemotif.jp [activemotif.jp]

- 20. A Step-by-Step Guide to EM-Seq: From DNA Extraction to Methylation Analysis - CD Genomics [cd-genomics.com]

- 21. geneticeducation.co.in [geneticeducation.co.in]

- 22. oncodiag.fr [oncodiag.fr]

- 23. support.illumina.com [support.illumina.com]

- 24. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 25. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]

An In-depth Technical Guide on the Core Principles of 2'-Deoxycytidine Incorporation into DNA

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental mechanisms governing the incorporation of 2'-deoxycytidine (B1670253) triphosphate (dCTP) into a growing DNA strand. It details the enzymatic processes, kinetic parameters, and experimental methodologies crucial for research in molecular biology and the development of therapeutic agents.

The Enzymatic Mechanism of Nucleotide Incorporation

The synthesis of DNA is a high-fidelity process catalyzed by a family of enzymes known as DNA polymerases. These enzymes facilitate the template-directed extension of a primer strand by adding deoxynucleoside triphosphates (dNTPs). The incorporation of 2'-deoxycytidine is a central event in this process, occurring when the template strand presents a guanine (B1146940) (G) base.

The DNA Polymerase Catalytic Cycle

DNA polymerases from all families share a conserved structure resembling a right hand, with "palm," "fingers," and "thumb" subdomains that play distinct roles in the catalytic cycle.[1][2] The catalytic active site is located in the palm subdomain.[1][2] The process of dCTP incorporation follows a series of discrete steps:

-

Binding: The DNA polymerase binds to the junction of the primer and template DNA.

-

dNTP Association: The incoming dCTP, complementary to the templating guanine base, binds to the active site. This binding event is facilitated by the "fingers" subdomain.[1]

-

Conformational Change: The binding of the correct dNTP induces a significant conformational change, where the fingers subdomain closes over the active site. This creates a snug binding pocket that verifies the Watson-Crick base pairing between the incoming dCTP and the template guanine.[3]

-

Catalysis: A phosphodiester bond is formed between the 3'-hydroxyl group of the primer strand and the α-phosphate of the dCTP.[4][5] This reaction is catalyzed by a two-metal-ion mechanism.[5][6]

-

Product Release: Pyrophosphate (PPi), the leaving group, is released from the active site.

-

Translocation: The polymerase slides forward along the template strand, preparing for the next nucleotide incorporation event.

Figure 1: The catalytic cycle of dCTP incorporation by DNA polymerase.

The Two-Metal-Ion Mechanism of Phosphodiester Bond Formation

The chemical reaction of phosphodiester bond formation is at the heart of DNA synthesis.[4][7][8][9] It is almost universally accepted that this reaction proceeds via a two-metal-ion mechanism, typically involving Mg²⁺ ions.[5][6] The two metal ions are coordinated by conserved acidic residues (aspartates) in the polymerase active site.[10]

-

Metal A (Catalytic Metal): This ion is responsible for lowering the pKa of the 3'-hydroxyl group of the primer terminus.[10] This deprotonation makes the 3'-oxygen a more potent nucleophile for attacking the α-phosphate of the incoming dCTP.[6]

-

Metal B (Nucleotide-Binding Metal): This ion coordinates the triphosphate tail of the incoming dCTP, neutralizing its negative charge and positioning it correctly for the nucleophilic attack.[6][10] It also helps to stabilize the pyrophosphate leaving group.[3]

The reaction is an in-line nucleophilic attack (SN2 type) that results in the formation of a new phosphodiester bond and the release of a pyrophosphate molecule.[5] Some studies suggest the transient involvement of a third metal ion to further stabilize the reaction intermediates.[5][6]

Figure 2: Simplified schematic of the two-metal-ion catalytic mechanism.

Kinetics and Fidelity of 2'-Deoxycytidine Incorporation

The efficiency and accuracy of dCTP incorporation are critical for maintaining genomic integrity. These parameters are described by kinetic constants and fidelity measurements.

Steady-State Kinetics

Under steady-state conditions, where the concentration of the enzyme-substrate complex is constant, the incorporation of dCTP can be described by the Michaelis-Menten equation.[11] The key parameters are:

-

Km (Michaelis Constant): The concentration of dCTP at which the reaction rate is half of its maximum. It is often used as an indicator of the binding affinity of the nucleotide to the polymerase-DNA complex.

-

kcat (Turnover Number): The maximum number of dCTP molecules incorporated per second per enzyme active site. It represents the rate-limiting step of the catalytic cycle, which can be the chemistry step or a pre-chemical conformational change.[12]

-

kcat/Km (Catalytic Efficiency): This ratio represents the efficiency of the polymerase in incorporating dCTP, especially at low substrate concentrations.

| DNA Polymerase | Template Base | Metal Ion | Km (µM) for dCTP | kpol or kcat (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |

| Human DNA Polymerase ι | G | Mg²⁺ | 11 ± 1 | 0.048 ± 0.001 | 0.0044 | [13] |

| Human DNA Polymerase ι | G | Mn²⁺ | 13 ± 2 | 0.44 ± 0.02 | 0.034 | [13] |

| DNA Polymerase α | C site | - | 11.2 (Kᵢ) | - | - | [14] |

| DNA Polymerase ε | C site | - | 14.4 (Kᵢ) | - | - | [14] |

Note: Data for different polymerases are collected under varying experimental conditions. kpol represents the maximal rate of nucleotide incorporation from pre-steady-state analysis, while Kd is the equilibrium dissociation constant. Kᵢ is the inhibition constant for dFdCTP, a dCTP analog.

Fidelity of Incorporation

Fidelity refers to the ability of a DNA polymerase to discriminate between correct and incorrect nucleotides.[15] High-fidelity polymerases have error rates as low as 1 in 10⁶ incorporations, achieved through several mechanisms:

-

Geometric Selection: The active site of the polymerase is shaped to accommodate only standard Watson-Crick base pairs. Mismatched pairs have a different shape and do not fit well.

-

Conformational Checkpoint: The "fingers-closing" conformational change is much slower for an incorrect dNTP, providing an opportunity for the incorrect nucleotide to dissociate before catalysis occurs.[3]

-

Proofreading: Many high-fidelity polymerases possess a 3'→5' exonuclease activity that can remove a misincorporated nucleotide.[16]

| DNA Polymerase | Misincorporation Event | Fidelity (Error Frequency) | Reference |

| Thermus aquaticus (Taq) | Single-base substitution | 1 in 9,000 | [16] |

| Thermus aquaticus (Taq) | Frameshift | 1 in 41,000 | [16] |

Experimental Protocols

Several assays are used to measure the incorporation of dCTP and characterize the activity of DNA polymerases.

General Workflow for Polymerase Activity Assays

The fundamental approach involves a primer extension reaction where a labeled primer annealed to a template is extended by a polymerase in the presence of dNTPs. The extent of this extension is then quantified.

Figure 3: General workflow for an in vitro DNA polymerase activity assay.

Protocol 1: Steady-State Kinetic Analysis of dCTP Incorporation

This method determines the Km and kcat for dCTP incorporation by measuring the initial velocity of the reaction across a range of dCTP concentrations.[11][17]

-

Reaction Setup:

-